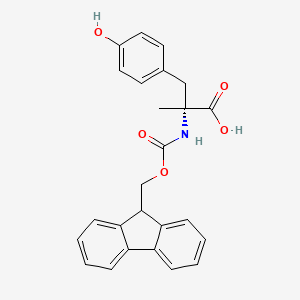
Fmoc-alpha-methyl-D-Tyr
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-alpha-methyl-D-Tyr, also known as fluorenylmethyloxycarbonyl-alpha-methyl-D-tyrosine, is a derivative of the amino acid tyrosine. It is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The fluorenylmethyloxycarbonyl group serves as a protecting group for the amino group, allowing for selective reactions to occur at other functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-alpha-methyl-D-Tyr typically involves the protection of the amino group of alpha-methyl-D-tyrosine with the fluorenylmethyloxycarbonyl group. This can be achieved by reacting alpha-methyl-D-tyrosine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate, which reacts with the amino group of alpha-methyl-D-tyrosine to form the Fmoc-protected compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient and high-yield production. The use of high-purity reagents and solvents is crucial to maintain the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Fmoc-alpha-methyl-D-Tyr undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, which forms a stable adduct with the dibenzofulvene byproduct.
Coupling Reactions: The amino group of this compound can participate in peptide bond formation with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: 20% piperidine in N,N-dimethylformamide (DMF) is commonly used for the removal of the Fmoc group.
Major Products Formed
The major products formed from these reactions include deprotected alpha-methyl-D-tyrosine and peptides containing alpha-methyl-D-tyrosine residues .
Scientific Research Applications
Chemistry
Fmoc-alpha-methyl-D-Tyr is widely used in the synthesis of peptides and proteins. Its use in SPPS allows for the efficient and selective incorporation of alpha-methyl-D-tyrosine into peptide chains .
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the development of peptide-based drugs and therapeutic agents .
Medicine
This compound is used in the synthesis of peptide-based drugs, which have applications in treating various diseases, including cancer and metabolic disorders .
Industry
In the pharmaceutical industry, this compound is used in the large-scale production of peptide-based drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of Fmoc-alpha-methyl-D-Tyr involves its incorporation into peptide chains during SPPS. The Fmoc group protects the amino group, allowing for selective reactions to occur at other functional groups. Upon deprotection, the amino group can participate in peptide bond formation, leading to the synthesis of peptides and proteins .
Comparison with Similar Compounds
Similar Compounds
Fmoc-alpha-methyl-L-Tyr: Similar to Fmoc-alpha-methyl-D-Tyr but with the L-configuration of the amino acid.
Fmoc-Tyr(tBu)-OH: A derivative of tyrosine with a tert-butyl group protecting the hydroxyl group.
Fmoc-D-Tyr(tBu)-OH: Similar to Fmoc-Tyr(tBu)-OH but with the D-configuration of the amino acid.
Uniqueness
This compound is unique due to its alpha-methyl substitution, which provides steric hindrance and can influence the conformation and stability of the resulting peptides. This makes it valuable in the design of peptide-based drugs and therapeutic agents .
Properties
Molecular Formula |
C25H23NO5 |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxyphenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C25H23NO5/c1-25(23(28)29,14-16-10-12-17(27)13-11-16)26-24(30)31-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22,27H,14-15H2,1H3,(H,26,30)(H,28,29)/t25-/m1/s1 |
InChI Key |
DRUHZAKWMCLMLZ-RUZDIDTESA-N |
Isomeric SMILES |
C[C@@](CC1=CC=C(C=C1)O)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
CC(CC1=CC=C(C=C1)O)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















